5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide
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Overview
Description
5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide is a chemical compound with the molecular formula C6H10IN3O2S and a molecular weight of 31513 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring
Preparation Methods
The synthesis of 5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazones with suitable electrophiles. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles under mild conditions . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to pyrazoles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like bromine for oxidation, and reducing agents such as hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, potentially leading to new therapeutic agents.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological molecules.
Mechanism of Action
The mechanism of action of 5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The iodine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Similar compounds to 5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide include other pyrazole derivatives, such as:
3,5-Dimethylpyrazole: Known for its use as a corrosion inhibitor and in the synthesis of pharmaceuticals.
4-Iodo-1H-pyrazole: Used in organic synthesis and as an intermediate in the production of agrochemicals.
1-Phenyl-3-methyl-5-pyrazolone: Utilized in the synthesis of dyes and as a reagent in analytical chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-iodo-1-propan-2-ylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10IN3O2S/c1-4(2)10-6(7)5(3-9-10)13(8,11)12/h3-4H,1-2H3,(H2,8,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGOVKKJDYMSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)S(=O)(=O)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10IN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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